molecular formula C19H19N3O2 B1191819 Pirotinib

Pirotinib

Número de catálogo: B1191819
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB;  EGFR) family, with potential antineoplastic activity. Upon administration, this compound selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1;  EGFR), 2 (ErbB2;  HER2), and 4 (ErbB4;  HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.

Aplicaciones Científicas De Investigación

Antineoplastic Activity

Pirotinib, an orally bioavailable inhibitor, primarily focuses on the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family. Its significant role lies in its potential antineoplastic activity. This compound selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4). The inhibition of these receptors can lead to the suppression of cell growth and angiogenesis in tumors that overexpress these RTKs. EGFRs are crucial in both the proliferation of tumor cells and tumor vascularization and are overexpressed in numerous cancer cell types (Definitions, 2020).

Relevant Research Studies

However, there is limited direct research available on this compound specifically. Most of the studies identified in the search focus on other related drugs and inhibitors, such as Larotrectinib, and their applications in various cancer treatments. These studies explore the efficacy and safety of these inhibitors in different types of cancers, including their role in pediatric and adult cancer treatments. For instance, Drilon et al. (2018) investigated the efficacy of Larotrectinib, a highly selective TRK inhibitor, in adults and children with tumors with TRK fusions (Drilon et al., 2018).

Further Research and Developments

To gain a comprehensive understanding of the role of this compound in scientific research, it is essential to monitor ongoing and future developments in the field. The continuous advancement in the study of protein sequences and functional annotation, as conducted by organizations like the Universal Protein Resource (UniProt), provides an essential foundation for understanding the mechanisms and applications of drugs like this compound (The UniProt Consortium, 2009).

Propiedades

Fórmula molecular

C19H19N3O2

Apariencia

Solid powder

Sinónimos

KBP-5209;  KBP 5209;  KBP5209;  Pirotinib; none

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.